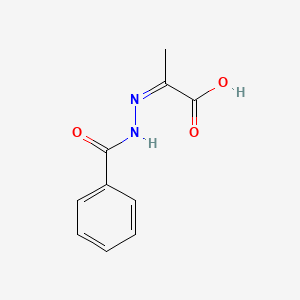![molecular formula C11H11N3O3S B5910181 [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B5910181.png)
[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid, also known as MPMTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMTA belongs to the class of triazole derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory molecules. It has also been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes. Furthermore, this compound has been shown to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of many inflammatory diseases. This compound can also increase the activity of antioxidant enzymes such as SOD and catalase, which can protect cells from oxidative damage. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for further studies. This compound has also been shown to exhibit low toxicity, making it safe for use in cell culture and animal studies. However, there are some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets. Additionally, the optimal dosage and administration route of this compound for therapeutic applications are yet to be determined.
将来の方向性
There are several future directions for the research and development of [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid. One potential area of investigation is the use of this compound as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is the use of this compound in cancer therapy, either alone or in combination with other drugs. Additionally, the development of novel derivatives of this compound with improved efficacy and specificity is an area of active research. Overall, the potential therapeutic applications of this compound make it a promising candidate for further investigation.
合成法
[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid can be synthesized by the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetic acid in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research and development.
科学的研究の応用
[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB, a transcription factor that plays a key role in inflammation. This compound has also been found to possess antioxidant properties, which can protect cells from oxidative damage caused by reactive oxygen species. Additionally, this compound has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
特性
IUPAC Name |
2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c15-10(16)7-17-6-9-12-13-11(18)14(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,18)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOPOCAMVOAYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5910110.png)
![8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one](/img/structure/B5910132.png)


![3-[(4-acetylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5910148.png)
![N-(6-methyl-12H-indolo[3',2':4,5]pyrimido[1,6-a]indol-13-yl)acetamide](/img/structure/B5910150.png)
![2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one](/img/structure/B5910161.png)




![N-(2-hydroxy-4-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5910190.png)

![4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B5910210.png)